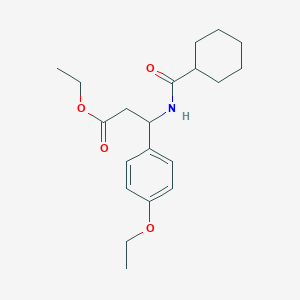![molecular formula C15H26N2O3 B5979761 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5979761.png)
2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a morpholine-4-carbonyl group and a 2,2-dimethylpropan-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine-4-carbonyl Group: This step involves the reaction of the piperidine ring with morpholine-4-carbonyl chloride under basic conditions to form the desired substitution.
Attachment of the 2,2-Dimethylpropan-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-piperidin-1-ylpropan-1-one: Lacks the morpholine-4-carbonyl group, resulting in different chemical properties and reactivity.
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]propan-1-one: Lacks the 2,2-dimethyl group, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is unique due to the presence of both the morpholine-4-carbonyl group and the 2,2-dimethylpropan-1-one moiety. This combination imparts distinct steric and electronic characteristics, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICAVWHKYEMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one](/img/structure/B5979683.png)
![methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B5979687.png)
![ethyl 3-({[4-(2-furyl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5979700.png)
![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B5979702.png)
![2-[4-(3-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B5979710.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(3-methyl-4-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979715.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]benzamide](/img/structure/B5979726.png)
![[2-(2-methoxyethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5979736.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5979742.png)
![2-[(2E)-2-[(E)-[3-(4-acetamidophenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5979750.png)

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5979762.png)
![7-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979770.png)
![Ethyl 1-[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methyl]piperidine-4-carboxylate](/img/structure/B5979771.png)
